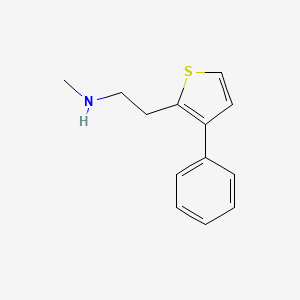
3-Butyl-1,4-dimethyl-1,4,5,6-tetrahydro-1,2,4-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butyl-1,4-dimethyl-1,4,5,6-tetrahydro-1,2,4-triazine is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse biological activities and applications in various fields such as agriculture, medicine, and materials science. This compound, in particular, is characterized by its unique structure, which includes a triazine ring with butyl and dimethyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-1,4-dimethyl-1,4,5,6-tetrahydro-1,2,4-triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of butylamine with formaldehyde and dimethylamine in the presence of an acid catalyst. The reaction proceeds through the formation of intermediate imines, which then cyclize to form the triazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Butyl-1,4-dimethyl-1,4,5,6-tetrahydro-1,2,4-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced triazine derivatives.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted triazines .
Scientific Research Applications
3-Butyl-1,4-dimethyl-1,4,5,6-tetrahydro-1,2,4-triazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 3-Butyl-1,4-dimethyl-1,4,5,6-tetrahydro-1,2,4-triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine: A parent compound with a similar triazine ring structure but different substituents.
2,4-Diamino-6-butyl-1,3,5-triazine: A derivative with amino groups instead of methyl groups.
4,6-Dimethyl-1,3,5-triazine: A simpler triazine with only methyl substituents.
Uniqueness
3-Butyl-1,4-dimethyl-1,4,5,6-tetrahydro-1,2,4-triazine is unique due to its specific combination of butyl and dimethyl substituents, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
62578-32-9 |
|---|---|
Molecular Formula |
C9H19N3 |
Molecular Weight |
169.27 g/mol |
IUPAC Name |
3-butyl-1,4-dimethyl-5,6-dihydro-1,2,4-triazine |
InChI |
InChI=1S/C9H19N3/c1-4-5-6-9-10-12(3)8-7-11(9)2/h4-8H2,1-3H3 |
InChI Key |
SJKRSUUSRDNTPV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NN(CCN1C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-[(4-Methoxyphenyl)methylidene]-3-phenylfuran-2(5H)-one](/img/structure/B14526726.png)
![2-Propanol, 1,3-bis[bis(1-methylethyl)amino]-](/img/structure/B14526731.png)


![4-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}butanoic acid](/img/structure/B14526736.png)
![N-(1-Chloro-3,3-dimethylbicyclo[2.2.1]heptan-2-ylidene)nitramide](/img/structure/B14526737.png)

![3-Methyl-2-[(1-phenylethyl)amino]butanenitrile](/img/structure/B14526751.png)


